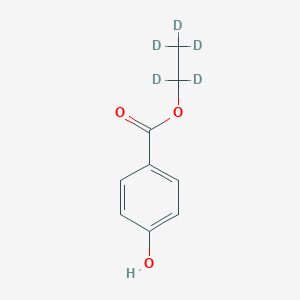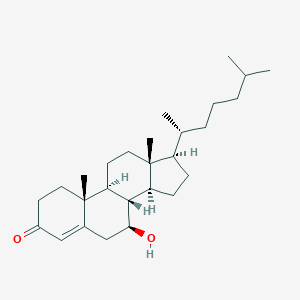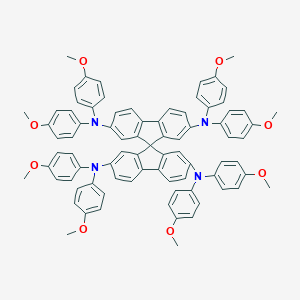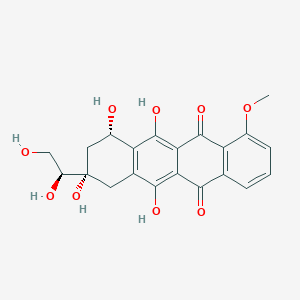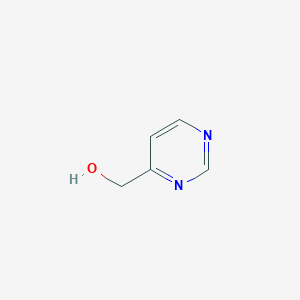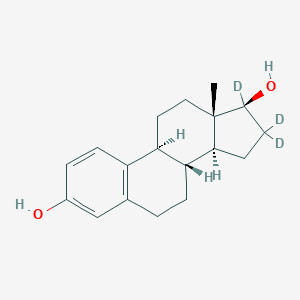
17β-雌二醇-16,16,17-d3
描述
17beta-Estradiol-16,16,17-d3 (17βE2-d3) is a synthetic form of the natural hormone estradiol, a major female sex hormone. It is used in a variety of scientific research applications due to its ability to mimic the effects of estradiol on the body. It is also used in laboratory experiments to study the biochemical and physiological effects of estradiol on cells and tissues.
科学研究应用
环境生物降解
17β-雌二醇-16,16,17-d3: 被用作示踪剂来研究雌二醇在环境中的生物降解。 研究表明,微杆菌属MZT7等微生物可以降解雌二醇,从而减少其对生态系统的有害影响 。氘代雌二醇有助于了解酶促途径和微生物降解在废水处理中的有效性。
内分泌干扰研究
该化合物是研究水体中雌激素内分泌干扰作用的重要工具。 通过使用氘代形式,科学家可以准确地追踪和量化该化合物在各种环境中的含量,并评估其对野生动物和人类健康的影响 .
癌症研究
雌二醇-d3: 被用于癌症研究,尤其是在研究激素敏感性癌症方面。 它有助于了解雌激素在癌细胞增殖中的作用以及靶向治疗的潜力 .
代谢组学
在代谢组学中,This compound 用于研究暴露于雌二醇的生物体的代谢变化。 它有助于识别生物标志物并了解受雌二醇暴露影响的代谢途径 .
药物参考标准
作为一种稳定的同位素标记化合物,雌二醇-d3是药物研究中必不可少的参考标准。 它确保用于检测和量化生物样品中雌二醇的分析方法的准确性和可靠性 .
动力学研究
该化合物是比较不同形式雌二醇活性的动力学研究中的关键工具。 它允许对生物系统中雌二醇水平进行精确测量,这对于了解其药代动力学和动力学至关重要 .
作用机制
Target of Action
17beta-Estradiol-16,16,17-d3, also known as Estradiol-d3, primarily targets estrogen receptors (ERs) in the body . These receptors are found in various tissues, including the brain, bone, heart, and reproductive tissues . The activation of these receptors plays a crucial role in numerous biological processes, such as reproduction, cardiovascular health, and neuroprotection .
Mode of Action
Estradiol-d3 interacts with its targets, the estrogen receptors, by binding to them and activating intracellular signaling pathways . This interaction results in a variety of changes, including the regulation of gene transcription and protein synthesis . For instance, it has been shown to regulate calcium ion channels and mitochondrial function in a sex-specific manner .
Pharmacokinetics
Like other steroids, it is expected to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces .
Result of Action
The action of Estradiol-d3 at the molecular and cellular levels results in a wide range of effects. It has been shown to control reproduction, sexual differentiation, and the development of secondary sexual characteristics . Furthermore, it has been associated with a rapid decline in mitochondrial respiratory capacity when ovarian E2 is lost .
Action Environment
The action, efficacy, and stability of Estradiol-d3 can be influenced by various environmental factors. For instance, the presence of other hormones, the physiological state of the individual, and the specific tissue environment can all impact its action . Moreover, external factors such as temperature and pH can also affect its stability and activity .
安全和危害
生化分析
Biochemical Properties
17beta-Estradiol-16,16,17-d3 interacts with various enzymes, proteins, and other biomolecules. It has been found to mediate rapid activation of protein kinase C and phospholipase D, leading to increased proliferation and protection against chemotherapy-induced apoptosis . The compound’s interaction with these biomolecules significantly influences the biochemical reactions within the cell .
Cellular Effects
17beta-Estradiol-16,16,17-d3 has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA double-strand breaks, elevating the level of reactive oxidative species, and inducing apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 17beta-Estradiol-16,16,17-d3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It activates an SRC-mediated translocation of estrogen receptors to the plasma membrane, which results in the activation of EGFR and the mitogen-activated protein kinase signaling pathway .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, 17beta-Estradiol-16,16,17-d3 shows changes in its effects. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 17beta-Estradiol-16,16,17-d3 vary with different dosages in animal models. While specific threshold effects have been observed in these studies, high doses may lead to toxic or adverse effects .
Metabolic Pathways
17beta-Estradiol-16,16,17-d3 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
17beta-Estradiol-16,16,17-d3 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 17beta-Estradiol-16,16,17-d3 and its effects on activity or function involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-SPGJGCHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584000 | |
| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79037-37-9 | |
| Record name | Estradiol-d3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79037-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79037-37-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




